
2H-chromen-3-yl(morpholino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-chromen-3-yl(morpholino)methanone, also known as CMM, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the family of chromenone derivatives and has been found to possess a range of interesting properties that make it a promising candidate for various research purposes.
Aplicaciones Científicas De Investigación
2H-chromen-3-yl(morpholino)methanone has been studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. One of the main applications of 2H-chromen-3-yl(morpholino)methanone is in the development of novel drugs for the treatment of various diseases. 2H-chromen-3-yl(morpholino)methanone has been found to possess antioxidant, anti-inflammatory, and anti-cancer properties, which make it a promising candidate for the development of drugs targeting these diseases.
Mecanismo De Acción
The mechanism of action of 2H-chromen-3-yl(morpholino)methanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in oxidative stress, inflammation, and cancer cell proliferation. 2H-chromen-3-yl(morpholino)methanone has been found to interact with the free radicals and reactive oxygen species (ROS) present in the body, neutralizing their harmful effects and preventing cellular damage. It has also been shown to inhibit the activity of various enzymes involved in the production of pro-inflammatory cytokines, which can lead to the suppression of inflammation.
Biochemical and Physiological Effects
2H-chromen-3-yl(morpholino)methanone has been found to have a range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer properties. It has been shown to reduce the levels of ROS and lipid peroxidation products in cells, which can lead to the prevention of oxidative stress-induced damage. 2H-chromen-3-yl(morpholino)methanone has also been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, which can lead to the suppression of inflammation. Additionally, 2H-chromen-3-yl(morpholino)methanone has been found to inhibit the proliferation of cancer cells, making it a promising candidate for the development of anti-cancer drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2H-chromen-3-yl(morpholino)methanone is its ability to act as a potent antioxidant and anti-inflammatory agent, making it a useful tool for studying these processes in cells and animals. Additionally, 2H-chromen-3-yl(morpholino)methanone has been found to have a low toxicity profile, making it a safe compound to use in lab experiments. However, one of the main limitations of 2H-chromen-3-yl(morpholino)methanone is its poor solubility in water, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of 2H-chromen-3-yl(morpholino)methanone is not fully understood, which can make it difficult to interpret the results of experiments involving this compound.
Direcciones Futuras
There are several future directions for the study of 2H-chromen-3-yl(morpholino)methanone, including the development of novel drugs based on this compound for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of 2H-chromen-3-yl(morpholino)methanone and its potential applications in various scientific research fields. Finally, the development of new synthesis methods for 2H-chromen-3-yl(morpholino)methanone that improve its solubility and purity would be beneficial for its use in lab experiments.
Métodos De Síntesis
The synthesis of 2H-chromen-3-yl(morpholino)methanone involves the reaction between 3-morpholinopropiophenone and salicylaldehyde in the presence of a base catalyst. The reaction proceeds through a condensation reaction, which results in the formation of 2H-chromen-3-yl(morpholino)methanone as the final product. This method has been optimized to produce high yields of 2H-chromen-3-yl(morpholino)methanone with good purity, making it a reliable method for the synthesis of this compound.
Propiedades
IUPAC Name |
2H-chromen-3-yl(morpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c16-14(15-5-7-17-8-6-15)12-9-11-3-1-2-4-13(11)18-10-12/h1-4,9H,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMBDJAMMUJNRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chromene-3-carboxylic acid morpholide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-N'-(3-morpholin-4-ylpropyl)urea](/img/structure/B7518446.png)
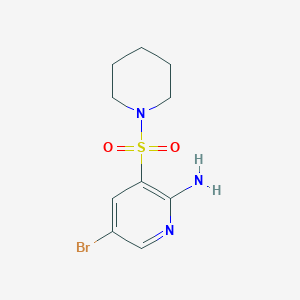

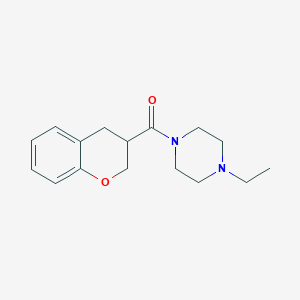
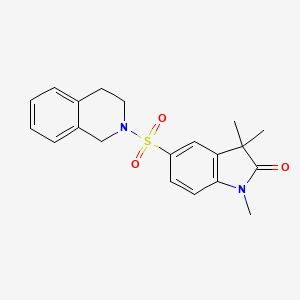
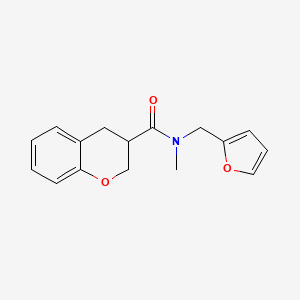
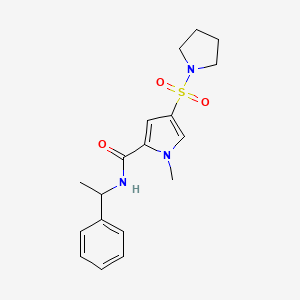
![6-methoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]chromane-3-carboxamide](/img/structure/B7518502.png)
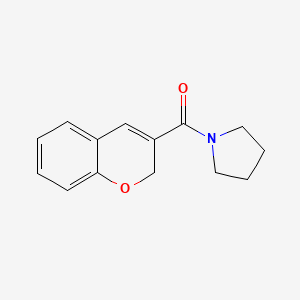
![2-[2-oxo-3,4-dihydro-1(2H)-quinolinyl]-N-(1-phenylethyl)acetamide](/img/structure/B7518522.png)

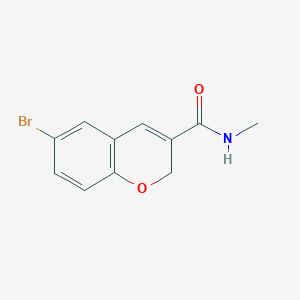
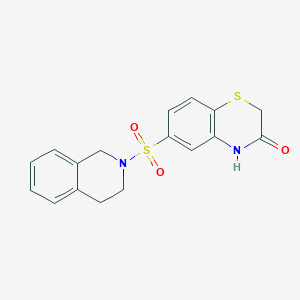
![N-(6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-yl)-N-(4-fluorophenyl)amine](/img/structure/B7518559.png)